molecular formula C13H15NOS B2979882 (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine CAS No. 799779-51-4

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine

Cat. No.: B2979882
CAS No.: 799779-51-4
M. Wt: 233.33
InChI Key: DMTQRMFVEMKOGG-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine (CAS 799779-51-4) is a high-purity heterocyclic amine compound with a molecular formula of C13H15NOS and a molecular weight of 233.33 g/mol. This chemical features a unique structure combining a furan ring (an oxygen-containing heterocycle) and a thiophene ring (a sulfur-containing heterocycle) linked by a but-3-enyl amine chain. This architecture makes it a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both furan and thiophene rings, which are recognized as privileged pharmacophores, suggests potential for diverse biological interactions. Thiophene-based scaffolds are particularly significant in medicinal chemistry, as they are found in numerous U.S. FDA-approved drugs across various therapeutic classes, including anti-inflammatory, antimicrobial, anticancer, and central nervous system agents. The compound's structure, especially the reactive amine group and the terminal alkene, provides versatile handles for further chemical modification, making it a useful building block for developing novel analogs and conducting structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not approved for human or veterinary use.

Properties

IUPAC Name

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11/h2-4,6-9,12,14H,1,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQRMFVEMKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions:

    Preparation of Furan Intermediate: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reaction: The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, Sodium alkoxides

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Hydrogenated derivatives

    Substitution: Alkylated or alkoxylated derivatives

Scientific Research Applications

(1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine is a chemical compound with the IUPAC name 1-(2-furyl)-N-(2-thienylmethyl)-3-buten-1-amine . It contains both a furan and a thiophene ring, in addition to a butenyl amine moiety .

Note: The search results provided limited information regarding specific applications of this compound. Therefore, the following information includes applications of related compounds and structural features to provide a broader context.

General Applications of Furans and Thiophenes

  • Building Blocks Substituted furans can be employed as building blocks for the formation of naturally occurring metabolites, and various substituted furans are used as pharmaceutical agents .
  • Medicinal Chemistry Furan-containing compounds have gained attention in medicinal chemistry research due to their chemotherapeutic behavior . Substituents at the C-2 position have afforded derivatives that are widely distributed in nature . For example, ailanthoidol, a neolignan derivative, has revealed antiviral, antioxidant, and antifungal activities .
  • Diverse Activities A number of furan-based compounds have exhibited antimicrobial, anticancer, antitumor, and anti-inflammatory activities. They are also used for the treatment of cardiac arrhythmias .
  • Drug Discovery 1,3,4-Thiadiazoles have been characterized by important biological activities, such as anticancer, antiepileptic, antiviral, antibacterial, antifungal, antidiabetic, analgesic, and anti-inflammatory activities. They represent a promising motif of great significance in drug discovery research, including in diverse cancer cell lines, by inhibiting diversified molecular targets for cancer medication .

Palladium-Catalyzed Allylic Substitution

  • Enantioselectivity Enantioselective palladium-catalyzed allylic substitution has seen advancements, with PHOX-type ligands playing a dominant role for trisubstituted substrates .
  • Ligand Design New ligands for the alkylation of benchmark substrates with malonate derivatives have been developed, covering a wide array of structures ranging from monodentate P-donor ligands to homo- and heterodonor bidentate ligands .

Benzo[b]furan Derivatives

  • Therapeutic Potential Benzo[ b]furan derivatives have shown potential as anticancer, antibacterial, and antifungal agents . Some prominent benzo[ b]furan derivatives have remarkable pharmaceutical applications, such as Amiodarone, used to treat life-threatening ventricular arrhythmias .
    *Ailanthoidol exhibits antitumor potential by suppressing TGF-β1-promoted HepG2 hepatoblastoma cell progression .

Anticancer Activity of Sugar Hydrazones Incorporating Furan

  • High Activities New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized. High activities were revealed by compounds with IC50 values near to that of the reference drug doxorubicin .
    *The anticancer activity of the synthesized compounds was studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1) . Compounds exhibiting high anticancer activities compared to Doxorubicin against HepG-2 liver cancer type were identified .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Effects: Thiophene vs. Morpholine vs. Furan: The morpholine ring in CAS 1147190-90-6 introduces a polar, water-soluble moiety, contrasting with the aromatic furan’s lipophilicity .

Physicochemical Properties :

  • The target compound’s unsaturated butenyl chain (shared with CAS 173416-01-8) may increase reactivity in cycloaddition or polymerization reactions compared to saturated analogs (e.g., tetrahydrofuran derivatives) .
  • Lipophilicity (XLogP3 ~4.09 in CAS 173416-01-8) suggests moderate membrane permeability, whereas hydrochloride salts (e.g., CAS 1147190-90-6) improve aqueous solubility .

Hazard Profiles :

  • Analogs with phenyl/butenyl chains (e.g., CAS 436088-63-0) exhibit acute oral toxicity (Category 4) and irritancy, likely due to their aromatic and aliphatic reactivity .
  • Thiophene-containing compounds (e.g., CAS 1147190-90-6) may pose fewer respiratory hazards compared to volatile furan derivatives .

Biological Activity

The compound (1-Furan-2-yl-but-3-enyl)-thiophen-2-ylmethyl-amine is a novel organic molecule that combines a furan ring, a butenyl chain, and a thiophene moiety. This unique structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Furan RingA five-membered aromatic ring with oxygen
Butenyl ChainA four-carbon chain with a double bond
Thiophene MoietyA five-membered ring containing sulfur

Biological Activity Overview

Research on similar compounds indicates that the furan and thiophene rings can significantly influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have shown that compounds containing furan and thiophene rings exhibit notable antimicrobial properties. For instance, derivatives of furan have demonstrated effectiveness against various bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds typically range from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Case Study: Antifungal Activity
A structure–activity relationship (SAR) study highlighted that compounds similar to this compound showed significant antifungal activity against dermatophytes. The presence of both halogen substituents and heterocycles like thiophene was crucial for enhancing antifungal efficacy .

Anticancer Properties

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structural features have been identified as effective in inhibiting cancer cell proliferation. For example, certain phenethylamine derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives of this compound to assess their biological activities systematically. Table 1 summarizes key findings from relevant literature.

Compound NameBiological ActivityReference
N-(4-bromophenyl)-N-(2-furylmethyl)amineAntifungal against dermatophytes
Furan derivativesAntimicrobial against Gram-positive bacteria
Phenethylamine derivativesAnticancer activity

Q & A

Q. How to address discrepancies in reported CAS numbers or molecular formulas across databases?

  • Resolution : Cross-validate using authoritative sources (e.g., PubChem, NIST). For example, CAS 436088-63-0 corresponds to C₁₆H₁₉NO, while similar structures (e.g., CAS 87666-57-7) have distinct terphenyl backbones .

Methodological Recommendations

  • Synthesis : Prioritize ZnSO4-mediated methods for higher purity .
  • Analysis : Combine HRMS with DFT calculations for unambiguous identification .
  • Safety : Implement LC-MS monitoring during scale-up to detect trace toxic byproducts .

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